4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-26-20-10-6-17(7-11-20)21(24)23-16-22(14-4-5-15-22)18-8-12-19(25-2)13-9-18/h6-13H,3-5,14-16H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISOUDZTOEKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps:
Formation of the Cyclopentylmethyl Intermediate: The initial step involves the preparation of the cyclopentylmethyl intermediate. This can be achieved through the reaction of cyclopentylmethyl bromide with a suitable nucleophile, such as sodium methoxide, under reflux conditions.
Attachment of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be done through a Friedel-Crafts alkylation reaction, where the cyclopentylmethyl intermediate reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core. This can be achieved by reacting the intermediate with 4-ethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Core Benzamide Derivatives with Methoxy/Ethoxy Substitutions
- N-(4-methoxyphenyl)benzamide () : A simpler analogue lacking the cyclopentylmethyl group. It exhibits reduced steric hindrance and lower molecular weight (MW = 241.27 g/mol) compared to the target compound. The absence of the ethoxy group may decrease metabolic stability due to fewer electron-donating substituents.
- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): Features dual methoxy groups and a nitro substituent, enhancing electron-withdrawing effects.
Cyclic Alkyl Substituents
- 4-Ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide (): Replaces the cyclopentyl group with a cyclopropane ring and hydroxymethyl side chain. ~350–400 g/mol for the target compound). The hydroxymethyl group introduces hydrogen-bonding capacity, which may enhance target engagement in polar environments.
- 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide () : Substitutes the cyclopentyl group with a tert-butyl moiety. The tert-butyl group increases hydrophobicity (logP ~4.5) and may improve membrane permeability compared to the target compound’s cyclopentylmethyl chain.
Heterocyclic and Functionalized Analogues
- The thiazole moiety may confer distinct pharmacokinetic profiles, such as altered metabolic pathways.
- This modification contrasts with the target compound’s neutral cyclopentylmethyl substituent.
Pharmacological and Physicochemical Comparisons
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
*Estimated using fragment-based methods.
Biological Activity
4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a synthetic organic compound notable for its potential biological activities. This compound belongs to the benzamide class, which is recognized for diverse pharmacological properties. The unique structure, characterized by an ethoxy group and a cyclopentyl moiety, suggests potential interactions with various biological targets.
- Chemical Name : this compound
- CAS Number : 1091396-32-5
- Molecular Formula : C22H27NO3
- Molecular Weight : 353.4547 g/mol
The biological activity of this compound may involve the modulation of specific receptors or enzymes within the body. Preliminary studies suggest that it might inhibit certain inflammatory pathways, which could be beneficial for conditions characterized by inflammation. The compound's mechanism likely involves binding to target proteins or enzymes, altering their activity and influencing physiological responses.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These effects are often assessed through in vitro assays measuring cytokine release and enzyme activity associated with inflammatory processes.
Case Studies
-
In Vitro Studies :
- Assays demonstrated that the compound can reduce the release of pro-inflammatory cytokines in cultured cells, suggesting its potential as an anti-inflammatory agent.
- Binding affinity studies reveal that it interacts with cyclooxygenase enzymes, which play a crucial role in inflammation.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced swelling and pain responses compared to control groups, supporting its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-ethoxy-N-(cyclopentylmethyl)benzamide | Ethoxy group, cyclopentylmethyl moiety | Moderate anti-inflammatory |
| 4-methoxy-N-(cyclopentylmethyl)benzamide | Methoxy group instead of ethoxy | Increased reactivity; potential for different pharmacological effects |
| N-((1-(4-methoxyphenyl)cyclopropyl)methyl)benzamide | Cyclopropyl group with methoxyphenyl | Distinct due to phenyl substitution; varying biological interactions |
Research Findings
Recent studies highlight the importance of functional groups in determining the biological activity of benzamides. The presence of both ethoxy and methoxy groups in this compound enhances its interaction with biological targets compared to similar compounds lacking these features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
